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Compound of Interest

Compound Name: 4-sec-Butylphenylboronic acid

Cat. No.: B1306900

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 4-
sec-Butylphenylboronic acid (CAS No. 850568-56-8). Due to the limited availability of
directly published experimental spectra for this specific isomer, this document leverages data
from structurally similar analogs, including 4-tert-butylphenylboronic acid and 4-n-
butylphenylboronic acid, to predict and interpret the spectral characteristics. This guide is
intended to serve as a valuable resource for researchers in the fields of organic synthesis,
medicinal chemistry, and materials science.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for 4-sec-
Butylphenylboronic acid based on the analysis of analogous compounds.

Table 1: Predicted 'H NMR Spectral Data
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Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment

Notes

~78-82

2H

Ar-H (ortho to -
B(OH)z2)

Expected to be a
doublet due to
coupling with

meta protons.

~72-74

2H

Ar-H (meta to -
B(OH)2)

Expected to be a
doublet due to
coupling with

ortho protons.

~45-55

brs

2H

B(OH)2

Broad singlet,
chemical shift
can vary with
concentration

and solvent.

~26-28

1H

-CH(CHs)
(CH2CHs3)

Sextet or
multiplet due to
coupling with
adjacent methyl
and methylene

protons.

~15-1.7

2H

-CH2CHs

Quintet or

multiplet.

~12-13

3H

-CH(CHs3)
(CH2CHs)

Doublet due to
coupling with the

methine proton.

~0.8-0.9

3H

-CH2CHs

Triplet due to
coupling with the
methylene

protons.

d: doublet, t: triplet, m: multiplet, br s: broad singlet
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Table 2: Predicted **C NMR Spectral Data

Chemical Shift (6, ppm) Assignment Notes
Quaternary carbon attached to
~ 145 - 150 Ar-C-CH-
the sec-butyl group.
~135-138 Ar-CH (ortho to -B(OH)z2)
~128-130 Ar-CH (meta to -B(OH)z2)
Quaternary carbon attached to
~130- 135 Ar-C-B(OH)2 the boronic acid group. Signal
may be broad or unobserved.
~40-45 -CH(CHs)(CH2CHs)
~30-35 -CH2z(CHs)
~20-25 -CH(CHs)(CH2CHs)
~10-15 -CH2CHs

Table 3: Predicted FT-IR SpectralData

Wavenumber (cm—?)

Vibration

Intensity

~ 3200 - 3600 O-H stretch (B-OH) Strong, Broad
~ 2850 - 3000 C-H stretch (aliphatic) Strong

~ 1600, 1480 C=C stretch (aromatic) Medium-Weak
~ 1300 - 1400 B-O stretch Strong

~ 1000 - 1100 B-C stretch Medium

~ 840 C-H bend (para-disubstituted) Strong

Table 4: Predicted Mass Spectrometry Data
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m/z lon Notes

178.12 [M]* Molecular ion peak.

160.11 [M - H201* Loss of one water molecule.
142.10 [M - 2H20]* Loss of two water molecules.
121.09 [M - CaHo]* Loss of the sec-butyl group.

Note: Boronic acids are prone to dehydration and the formation of cyclic anhydrides
(boroxines), which may be observed in the mass spectrum at higher m/z values.

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
Sample Preparation:

» Dissolve approximately 5-10 mg of 4-sec-Butylphenylboronic acid in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds, or Methanol-da).

o Transfer the solution to a standard 5 mm NMR tube.

H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

13C NMR Acquisition:
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Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm™1.

Resolution: 4 cmm—1.

Number of Scans: 16-32.

A background spectrum of the clean ATR crystal should be collected prior to sample
analysis.

Mass Spectrometry

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray
lonization - ESI or Atmospheric Pressure Chemical lonization - APCI).

Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile.
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» Further dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile phase.

Data Acquisition (ESI):

lonization Mode: Positive or negative ion mode.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Mass Range: m/z 50-500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical
compound like 4-sec-Butylphenylboronic acid.
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Workflow for Spectral Analysis of 4-sec-Butylphenylboronic Acid
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Caption: Workflow for the synthesis, purification, and spectral analysis of 4-sec-
butylphenylboronic acid.

« To cite this document: BenchChem. [Spectral Analysis of 4-sec-Butylphenylboronic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1306900#4-sec-butylphenylboronic-acid-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1306900?utm_src=pdf-body-img
https://www.benchchem.com/product/b1306900?utm_src=pdf-body
https://www.benchchem.com/product/b1306900?utm_src=pdf-body
https://www.benchchem.com/product/b1306900#4-sec-butylphenylboronic-acid-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1306900#4-sec-butylphenylboronic-acid-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1306900#4-sec-butylphenylboronic-acid-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1306900#4-sec-butylphenylboronic-acid-spectral-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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